N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide
Description
Chemical Identity: N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide (CAS: 795290-95-8) is a synthetic organic compound with the molecular formula C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol . Its structure comprises a 2-amino-1,3-thiazole ring linked to a phenyl group at the 4-position, substituted with a 2,2-dimethylpropanamide moiety. The SMILES notation is CC(C)(C)C(NC1=CC=C(C2=CSC(N)=N2)C=C1)=O, reflecting its branched aliphatic chain and planar aromatic core .
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)12(18)16-10-6-4-9(5-7-10)11-8-19-13(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIDHLVCNOFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide undergoes various types of reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism by which N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physical Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s 2,2-dimethylpropanamide group increases hydrophobicity compared to linear amides (e.g., propanamide in ) or polar derivatives like oxadiazole-sulfanyl analogs (7d, ). This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : Analogs with rigid heterocycles (e.g., oxadiazole in 7d) exhibit higher melting points (134–178°C) due to crystalline packing, while the target’s branched amide likely lowers crystallinity .
Pharmacological and Functional Differences
- Receptor Interactions: Mirabegron () shares the 2-amino-thiazole core but incorporates a β3-adrenergic agonist pharmacophore (hydroxy-phenylethyl group). The target compound lacks this moiety, suggesting divergent biological targets.
Q & A
Q. What are the common synthetic routes for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide?
The synthesis typically involves coupling a thiazole-containing intermediate with a substituted phenylpropanamide. For example, a three-step route may include:
- Step 1 : Formation of the 2-amino-1,3-thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Functionalization of the phenyl group via Buchwald-Hartwig amination or Ullmann coupling to introduce the thiazole moiety.
- Step 3 : Final amidation using pivaloyl chloride or activated esters under anhydrous conditions.
Purification via column chromatography or recrystallization is critical, with yields ranging from 75% to 84% depending on reaction optimization (e.g., solvent choice, catalyst loading) .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : and NMR are used to confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) and the dimethylpropanamide group (singlet for tert-butyl protons at δ 1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) matches the theoretical mass .
Q. What biological targets or pathways are associated with this compound?
The 2-amino-1,3-thiazole moiety is structurally analogous to mirabegron, a β3-adrenergic receptor agonist used in overactive bladder treatment. Computational docking studies suggest potential binding to β3-adrenergic receptors, though experimental validation (e.g., cAMP assays or receptor-binding studies) is required to confirm activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or stereochemical impurities. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in the thiazole ring).
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
- Isotopic Labeling : Use of -labeled precursors to trace nitrogen environments in the thiazole ring .
Q. What methodologies are recommended for crystallographic characterization of derivatives?
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms.
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize disorder.
- Software Tools : WinGX or OLEX2 for structure solution and ORTEP for visualization. For challenging cases (e.g., twinning), SHELXD or SIR97 may improve phase determination .
Q. How can reaction yields be improved for large-scale synthesis?
Q. What computational tools are suitable for structure-activity relationship (SAR) studies?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess ligand-receptor dynamics (e.g., β3-adrenergic receptor).
- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : To evaluate electronic interactions at the binding site .
Q. How should researchers address low reproducibility in biological assays?
- Standardize Assay Conditions : Use uniform cell lines (e.g., HEK-293T expressing β3-AR) and buffer systems.
- Control for Batch Variability : Characterize compound batches via LC-MS before testing.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Meta-Analysis : Compare IC values under identical assay conditions (e.g., pH, temperature).
- Probe Compound Interference : Test for off-target effects using β1/β2-adrenergic receptor antagonists.
- Orthogonal Assays : Validate cAMP accumulation results with calcium flux or BRET-based assays .
Q. What explains variations in melting points reported for derivatives?
- Polymorphism : Screen for crystal forms via differential scanning calorimetry (DSC).
- Hydration/Solvation : Characterize via thermogravimetric analysis (TGA).
- Impurity Profiling : Use HPLC-MS to detect trace byproducts affecting thermal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
